![molecular formula C18H15ClN2O3S2 B2585885 3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 892849-94-4](/img/structure/B2585885.png)
3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
The compound “3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide” is a complex organic molecule. It contains a benzenesulfonyl group, a 4-chlorophenyl group, and a 1,3-thiazol-2-yl group attached to a propanamide backbone .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it might involve the reaction of a suitable propanamide derivative with a benzenesulfonyl chloride and a 4-chlorophenyl-1,3-thiazol-2-yl moiety. The synthesis could potentially involve steps like chlorosulfonation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl and 4-chlorophenyl groups are aromatic, while the 1,3-thiazol-2-yl group contains a heterocyclic ring. The propanamide backbone would provide a link between these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the benzenesulfonyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of aromatic rings and a polar amide group could influence its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Antitumor Activity
3-(Benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide derivatives demonstrate promising antitumor properties. Research has shown that certain derivatives, such as those bearing N-(benzoxazol-2-yl) or N-(benzothiazol-2-yl) moieties, exhibit significant activity and selectivity against certain cancer cell lines, including non-small cell lung cancer and melanoma. These findings are critical for developing targeted cancer therapies (Sławiński & Brzozowski, 2006).
Antibacterial Activity
Compounds derived from 3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide also exhibit notable antibacterial properties. Studies have highlighted their effectiveness against various strains of anaerobic Gram-positive bacteria, contributing to the development of new antibiotics (Sławiński et al., 2013).
Molecular Structural Studies
The study of tautomeric forms and molecular structures of derivatives of 3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide provides insights into their chemical behavior. This understanding is essential for designing drugs with specific properties and interactions (Beuchet et al., 1999).
Antidiabetic Agents
Some derivatives have been explored for their potential as antidiabetic agents. By altering their chemical structure, researchers have developed compounds that show significant hypoglycemic activity, paving the way for new diabetes treatments (Faidallah et al., 2016).
Antimicrobial and Antiviral Activities
The synthesis of novel derivatives has led to the discovery of compounds with potent antimicrobial and anti-HIV activities. This research is instrumental in the ongoing battle against infectious diseases (Iqbal et al., 2006).
Alzheimer’s Disease Treatment
Recent studies have explored the use of 3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide derivatives in Alzheimer’s disease treatment. These compounds have shown promise as enzyme inhibitors, which could be key in developing new treatments for this neurodegenerative disorder (Rehman et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c19-14-8-6-13(7-9-14)16-12-25-18(20-16)21-17(22)10-11-26(23,24)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSRLYXXFYVEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide |
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